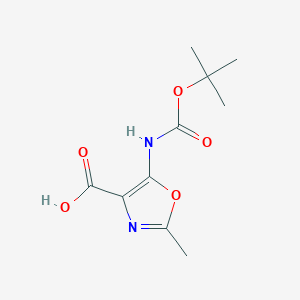
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid
概要
説明
“5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid” is a chemical compound with a molecular weight of 242.23 . It is an important intermediate in the synthesis of new chemical entities in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound can be achieved through substitution reactions . The structure of the compound is confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS .Molecular Structure Analysis
The molecular structure of this compound includes a 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The InChI Code is 1S/C10H14N2O5/c1-10(2,3)17-9(14)12-6-5-16-7(11-6)8(13)15-4/h5H,1-4H3,(H,12,14) .Chemical Reactions Analysis
Oxazole derivatives, such as this compound, have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .科学的研究の応用
Enantioselective Synthesis
The compound has been used in the enantioselective synthesis of related oxazole derivatives. For instance, a method involving Pd-catalyzed amide coupling followed by oxazole formation has been developed to obtain high optical purity of methyl 2-[1-[(tert-butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate. This process includes bromination of an enamide and DBU-promoted cyclization, leading to the oxazole subunit positional isomer in macrocyclic azole peptides without racemization (Magata et al., 2017).
Synthesis of Triazoles
The compound has also been applied in the synthesis of 4-tert-butoxycarbonylamino-3,5-dialkyl-4H-1,2,4-triazoles, highlighting its versatility in creating complex nitrogen-containing heterocycles. This synthesis route involves the reaction of ester tert-butoxycarbonylhydrazones with carboxylic acid hydrazides, yielding triazole derivatives in good yields. These processes demonstrate the compound's utility in constructing diverse heterocyclic frameworks (Lkizler et al., 1996).
Atypical Spontaneous Conversion
An interesting application involves the acid-induced atypical spontaneous conversion of a related compound into a bicyclic lactam, which was observed under conditions used to remove Boc/tBu protecting groups. This spontaneous rearrangement from an 8+5 bicyclic lactone to a more stable 7+5 bicyclic lactam highlights the compound's potential in developing constrained non-peptide mimetics (Sheng et al., 2015).
Inhibitory Activity on Blood Platelet Aggregation
Derivatives of oxazole-4-carboxylic acid, synthesized from similar compounds, have been evaluated for their inhibitory activity on blood platelet aggregation. Some of these derivatives showed activity comparable to aspirin, with 5-(3, 4, 5-trimethoxyphenyl) oxazole-4-carboxamide being the most active compound in ex vivo tests. This demonstrates the compound's potential in medicinal chemistry for developing new therapeutic agents (Ozaki et al., 1983).
作用機序
Target of Action
It’s known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are commonly used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets .
Mode of Action
The compound, being a Boc-protected amino acid, is used as a starting material in dipeptide synthesis . The Boc group serves as a protecting group for the amino function during peptide synthesis, preventing unwanted side reactions . The Boc group can be removed under acidic conditions, revealing the free amino group for subsequent reactions .
Biochemical Pathways
The compound is involved in the synthesis of dipeptides, which are crucial components of proteins . The synthesis of dipeptides is a part of the broader protein synthesis pathway, which plays a vital role in various biological processes, including cell growth, differentiation, and response to environmental signals .
Pharmacokinetics
The compound’s solubility may be influenced by its boc group, which is known to increase solubility in organic solvents .
Result of Action
The compound’s action results in the formation of dipeptides, which are building blocks of proteins . Proteins perform a vast array of functions within organisms, including catalyzing metabolic reactions, DNA replication, responding to stimuli, providing structure to cells and organisms, and transporting molecules from one location to another.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the removal of the Boc group requires acidic conditions . Additionally, the compound’s solubility can be affected by the polarity of the solvent, with higher solubility observed in polar organic solvents .
将来の方向性
特性
IUPAC Name |
2-methyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-11-6(8(13)14)7(16-5)12-9(15)17-10(2,3)4/h1-4H3,(H,12,15)(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWTNREZOUJYXFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(O1)NC(=O)OC(C)(C)C)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301147531 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-Butoxycarbonylamino-2-methyl-oxazole-4-carboxylic acid | |
CAS RN |
1262860-67-2 | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262860-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-methyl-4-oxazolecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301147531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


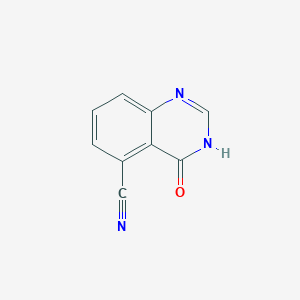

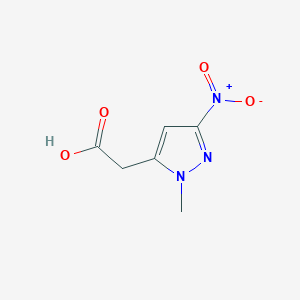
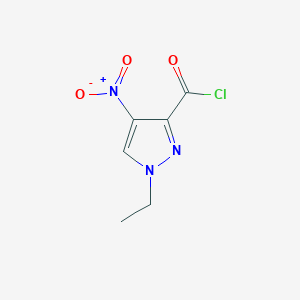
![[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B3046582.png)
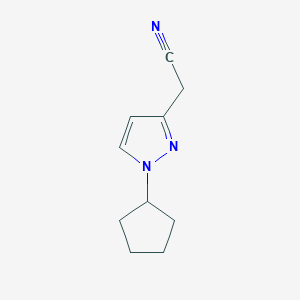
![2-[(1-Methylpyrazol-3-yl)methoxy]ethylamine](/img/structure/B3046584.png)
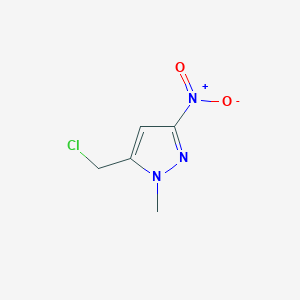
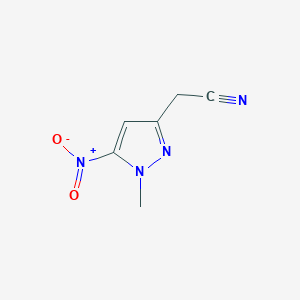


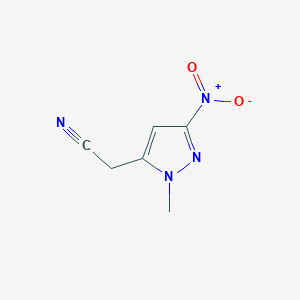

![2-[1-Ethyl-5-(trifluoromethyl)pyrazol-3-yl]ethanenitrile](/img/structure/B3046598.png)